4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline
Description
Stereochemistry
The compound lacks chiral centers due to:
Conformational Dynamics
- Benzodioxin Ring : Density functional theory (DFT) calculations reveal a twisted boat conformation for the dioxane ring, minimizing steric strain between adjacent oxygen atoms . This contrasts with planar conformations observed in simpler benzodioxins like 2,3-dihydrobenzo[b]dioxin-5-ol .
- Side Chain Flexibility : Molecular mechanics simulations indicate three low-energy conformers for the dimethylaminomethyl group, differing by ~30° in torsional angles .
Comparative Structural Analysis with Benzodioxin Derivatives
Structural Comparisons (Table 2)
Functional Implications
- Electron Density Modulation : The methoxy group in the target compound donates electron density to the aniline ring, enhancing resonance stabilization compared to unsubstituted benzodioxins .
- Bulkier Side Chains : The dimethylaminomethyl group introduces steric effects absent in simpler derivatives like 2,3-dihydrobenzo[b]dioxin-5-ol, potentially influencing binding interactions in biological systems .
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxyaniline |
InChI |
InChI=1S/C24H26N2O3/c1-26(2)16-17-6-4-7-19(14-17)25-21-11-10-18(15-23(21)27-3)20-8-5-9-22-24(20)29-13-12-28-22/h4-11,14-15,25H,12-13,16H2,1-3H3 |
InChI Key |
LEFMIEUBWDMNAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C(C=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The final step involves coupling this core with the dimethylaminomethylphenyl and methoxyaniline groups under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce simpler hydrocarbons or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline exhibit potent anticancer properties. Studies have demonstrated that modifications of the dioxin ring can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against breast and lung cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties :
-
Neuropharmacology :
- The dimethylamino group in the structure suggests possible interactions with neurotransmitter systems. Compounds with similar structural motifs have been investigated for their effects on dopamine receptors, hinting at potential applications in treating neurological disorders such as schizophrenia and depression .
Materials Science Applications
-
Organic Electronics :
- The unique electronic properties of the dioxin moiety make this compound a candidate for use in organic semiconductors. Its ability to act as a charge transport material is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's structure allows for tunable electronic properties, which can be optimized for device performance .
- Sensors :
Case Study 1: Anticancer Activity Evaluation
A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This study highlights the compound's potential as a scaffold for developing new anticancer agents.
Case Study 2: Organic Photovoltaic Devices
In research focused on organic photovoltaic cells, the compound was incorporated into polymer blends to enhance charge mobility and light absorption. Results showed improved efficiency compared to conventional materials, suggesting its viability as an active layer in solar cells.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Key Analogues
*Note: The molecular formula and weight for Compound 3344 are inferred from structurally analogous compounds (e.g., ).
Key Observations:
Aromatic Core Variations: Compound 3344 and the pyridine analogue (CS-0309467) share nearly identical molecular weights but differ in aromatic core (aniline vs. pyridine). Pyridine’s inherent basicity may alter pharmacokinetics compared to aniline’s neutral NH₂ group .
Substituent Effects: The 3-((dimethylamino)methyl)phenyl group in Compound 3344 enhances solubility via its tertiary amine, whereas the pyrazole substituent in BLD Pharm’s compound may enhance hydrogen-bonding interactions .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings:
- Compound 3344 demonstrates notable activity as a RAS-effector protein inhibitor, likely due to its planar aromatic system and amine-driven cellular uptake .
- The pyridine analogue’s reduced solubility may limit bioavailability despite structural similarity .
- The carboxamide derivative’s polarity aligns with kinase inhibitor profiles, suggesting divergent therapeutic applications .
Biological Activity
The compound 4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline , often referred to as a derivative of dihydrobenzo[b][1,4]dioxin, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Anticancer Activity
Research indicates that compounds similar to 4-(2,3-Dihydrobenzo[b][1,4]dioxin) derivatives exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
- Case Study : In a study evaluating various dihydrobenzo[b][1,4]dioxin derivatives, one compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects:
- Activity Against Bacteria : Preliminary studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
- In vitro Studies : The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.12 µg/mL against certain bacterial strains, suggesting strong antimicrobial properties.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored:
- Serotonin and Dopamine Receptors : Similar compounds have been identified as agonists at serotonin (5-HT) receptors and antagonists at dopamine (D2/D3) receptors. This dual action may provide therapeutic benefits in treating psychiatric disorders.
- Research Findings : A study on a related dihydrobenzo[b][1,4]dioxin derivative indicated high affinity for 5-HT1A and D2 receptors, which could lead to improved efficacy in managing conditions like schizophrenia.
Data Table of Biological Activities
Research Findings
Several studies have focused on the biological activity of related compounds:
- Anticancer Studies : Dihydrobenzo[b][1,4]dioxin derivatives were shown to inhibit tumor growth in xenograft models.
- Antimicrobial Efficacy : Compounds demonstrated significant inhibition against various pathogens in vitro.
- Neuropharmacology : The dual receptor activity profile suggests potential use in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
